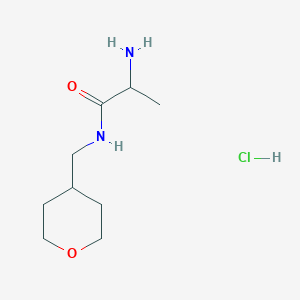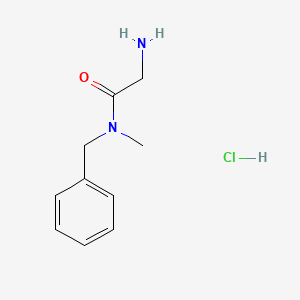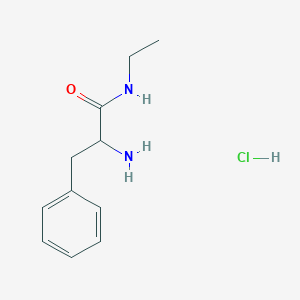
5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine
Übersicht
Beschreibung
5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine, also known as 5-BMP-2, is an organic compound that has been used in a variety of scientific research applications due to its unique properties. 5-BMP-2 is a highly effective reagent for the synthesis of a variety of compounds, including those found in pharmaceuticals, agrochemicals, and natural products. It is also used as a catalyst in organic syntheses, and its ability to form stable complexes with transition metals makes it an attractive option for a wide range of research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine and its derivatives are primarily involved in the synthesis of complex chemical structures. For instance, derivatives of 5-substituted 2,4-diaminopyrimidine, which share a structural resemblance with 5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine, have been found to markedly inhibit retrovirus replication in cell culture, demonstrating pronounced antiretroviral activity comparable to that of reference drugs like adefovir and tenofovir, but without measurable toxicity at specific concentrations (Hocková et al., 2003). Additionally, methods have been developed for synthesizing 5-phenyl-2-pyridinamine (PPA), a structurally related compound to 5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine, along with its possible metabolites for biological studies. PPA is considered potentially carcinogenic due to its mutagenicity in the Ames test (Stavenuiter et al., 1985).
Applications in Material Synthesis
Various materials and chemicals have been synthesized using derivatives of 5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine. For instance, a series of halogenated alken-2-ones were synthesized through the regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones, demonstrating the compound's usefulness in heterocyclic synthesis (Martins, 2002). Furthermore, novel 5-bromopyrimidine derivatives were selectively synthesized using palladium catalysis, indicating the potential of 5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine derivatives in facilitating complex chemical reactions (Jin Wusong, 2011).
Pharmaceutical and Biological Research
In pharmaceutical and biological research, 5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine derivatives have been utilized for various purposes. For instance, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats was studied, leading to the identification of various metabolites, thereby demonstrating the compound's role in drug metabolism studies (Kanamori et al., 2002). Moreover, compounds structurally related to 5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine have been synthesized and characterized for their photophysicochemical properties, indicating potential applications in photocatalytic processes and cancer treatment via photodynamic therapy (Gülen Atiye Öncül et al., 2021).
Eigenschaften
IUPAC Name |
5-bromo-N-(4-methoxyphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-16-11-5-3-10(4-6-11)15-12-7-2-9(13)8-14-12/h2-8H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCLHCMULYNNTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301267913 | |
| Record name | 5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301267913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine | |
CAS RN |
1220020-51-8 | |
| Record name | 5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301267913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-Bromobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1525231.png)


![5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525234.png)
![3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525236.png)
![methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1525237.png)

![2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride](/img/structure/B1525241.png)

![3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525245.png)


![3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1525251.png)
